Sodium bromate

Description

Properties

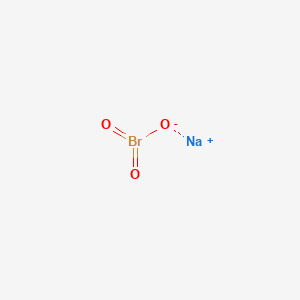

IUPAC Name |

sodium;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXNAKZDHHEHPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO3, BrNaO3 | |

| Record name | SODIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023837 | |

| Record name | Sodium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bromate appears as a white crystalline solid. May explode under prolonged exposure to heat or fire. Used in chemical analysis., Colorless or white odorless solid; [Merck Index] White odorless powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | SODIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water (g/100 g water): 27.5 at 0 °C; 48.8 at 40 °C; 62.6 at 60 °C; 75.8 at 80 °C; 90.8 at 100 °C, In water, 39.4 g/100 g at 25 °C, In water (g/100 g water): 36.4 at 20 °C, Soluble in water, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 36.4 | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.200 g/cu cm, Relative density (water = 1): 3.34 | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals or white powder, Colorless cubic crystals, Colorless crystal or powder | |

CAS No. |

7789-38-0 | |

| Record name | SODIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54JK6453O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0196 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

381 °C decomposes with oxygen evolution | |

| Record name | Sodium bromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Industrial Production Pathways of Sodium Bromate

Electrolytic Oxidation Processes

Electrolytic oxidation is a significant industrial method for producing sodium bromate (B103136). This process typically involves the electrolysis of a sodium bromide (NaBr) solution. atamanchemicals.comsolechem.euatamanchemicals.com In this method, a direct current is applied to an aqueous solution of sodium bromide. At the anode, bromide ions (Br⁻) are oxidized. google.comyoutube.com Simultaneously, at the cathode, water is reduced to produce hydrogen gas and hydroxide (B78521) ions (OH⁻). youtube.com The hydroxide ions increase the basicity of the solution. youtube.com

Research indicates that using a vitreous carbon anode can be advantageous in the electrolytic production of alkali metal bromates, including sodium bromate. google.com This type of anode is reported to minimize corrosion and erosion, contributing to high efficiency. google.com Typical operating conditions for this electrolytic process include temperatures between 45°C and 70°C, a pH range of 9 to 12, and a current density of 10 to 70 A/dm². google.com The potential difference between the electrodes is typically between 3.8 and 5.2 V. google.com Maintaining the concentration of the bromide salt between 200 and 300 g/l is important to prevent the crystallization of bromate during electrolysis. google.com

Chemical Synthesis Routes

Several chemical routes can be employed for the synthesis of sodium bromate, often involving the reaction of bromine with alkaline solutions. atamanchemicals.comatamanchemicals.com

Reaction of Bromine with Sodium Carbonate Solution

One common industrial method involves passing bromine (Br₂) into a solution of sodium carbonate (Na₂CO₃). atamanchemicals.comatamanchemicals.comcir-safety.orgchemicalbook.comepa.govnih.gov This reaction yields sodium bromate along with sodium bromide and carbon dioxide. atamanchemicals.com The stoichiometry of this reaction can be represented as:

3 Br₂ + 3 Na₂CO₃ → 5 NaBr + NaBrO₃ + 3 CO₂ atamanchemicals.com

This method is widely used for the commercial production of sodium bromate. atamanchemicals.com

Oxidation of Bromine with Chlorine in Sodium Hydroxide Solution

Another chemical synthesis route involves the oxidation of bromine with chlorine (Cl₂) in a sodium hydroxide (NaOH) solution. atamanchemicals.comatamanchemicals.com This reaction is typically carried out at elevated temperatures, around 80°C. atamanchemicals.comatamanchemicals.com The process involves introducing bromine into a sodium hydroxide solution and then introducing chlorine gas to produce bromine chloride initially. google.com

A related method involves the reaction of bromine with sodium hydroxide, which produces both sodium bromate and sodium bromide under controlled conditions. bloomtechz.comsolechem.eu The chemical equation for the reaction of bromine and sodium hydroxide to produce sodium bromate and sodium bromide is:

3 Br₂ + 6 NaOH → NaBrO₃ + 5 NaBr + 3 H₂O bloomtechz.com

In this reaction, 1 mole of bromine reacts with 6 moles of sodium hydroxide to produce 1 mole of sodium bromate, 5 moles of sodium bromide, and 3 moles of water. bloomtechz.com The sodium bromate can then be separated from the sodium bromide byproduct through methods such as crystallization. solechem.eu

Advanced Synthesis Techniques

While the electrolytic and traditional chemical routes are the primary industrial methods, research explores alternative or optimized techniques. Some studies focus on improving existing methods or investigating new reaction systems.

For instance, a method using bromine and sodium (potassium) hydroxide as raw materials involves a disproportionation reaction, followed by adjusting specific gravity and pH, removing free bromine with hydrogen peroxide, and then cooling and dewatering to separate the crude sodium (potassium) bromate. google.com The mother liquor can then be processed to obtain sodium (potassium) bromide. google.com

Research also investigates the use of sodium bromate in various organic synthesis reactions as a brominating and oxidizing agent, indicating ongoing exploration of its chemical potential beyond its direct production. researchgate.netacs.orgthieme-connect.comresearchgate.net While these studies focus on the use of sodium bromate, the development of efficient synthesis methods is crucial for its availability as a reagent.

Further research findings highlight the optimization of bromination processes utilizing sodium bromate on a laboratory scale. atamanchemicals.comresearchgate.net These studies involve the addition of a strong acid to an aqueous solution or slurry of the substrate and bromate salt at temperatures between 40°C and 100°C, leading to the decomposition of bromate ions and the generation of active brominating species. atamanchemicals.comresearchgate.net While this describes a use of sodium bromate in synthesis, it implies research into controlling its reactivity, which could potentially inform synthesis methods as well.

Data regarding specific yields or detailed parameters for "advanced" industrial techniques beyond the core electrolytic and chemical routes are less commonly disclosed in publicly available information, as these often constitute proprietary industrial processes.

Chemical Reactivity, Reaction Mechanisms, and Catalytic Applications of Sodium Bromate

Mechanisms of Oxidative Reactions The oxidative power of sodium bromate (B103136) is harnessed to transform various organic functional groups. The specific reaction pathway and mechanism can depend on the substrate and reaction conditions, including the presence of catalysts.atamanchemicals.comthieme-connect.com

Oxidation of Organic Substrates Sodium bromate is effective in oxidizing a range of organic compounds, leading to the formation of different products depending on the substrate's structure.atamanchemicals.comthieme-connect.com

Alcohols to Aldehydes and Ketones Sodium bromate can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.atamanchemicals.comthieme-connect.comthieme-connect.comThis transformation can be achieved under various conditions, often in the presence of acid or a catalyst. For instance, the reaction of primary and secondary alcohols with sodium bromate in the presence of a catalytic amount of hydrobromic acid yields dimeric esters and ketones, respectively.researchgate.netoup.comThe oxidation of primary alcohols to aldehydes can sometimes be challenging to stop without over-oxidation to carboxylic acids, though specific conditions or catalysts can favor aldehyde formation.saskoer.caorganic-chemistry.org

Research findings indicate that the oxidation of alcohols with NaBrO₃ can be catalyzed by compounds such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or ruthenium compounds in biphasic systems, leading to good yields of aldehydes or ketones. researchgate.net Selective oxidation of secondary alcohols in the presence of primary ones has been reported using CAN or cerium(IV) sulfate (B86663) as catalysts with NaBrO₃. researchgate.net

Sulfides to Sulfoxides Sodium bromate is capable of oxidizing sulfides to sulfoxides.atamanchemicals.comthieme-connect.comthieme-connect.comThis oxidation can be carried out selectively, often avoiding the over-oxidation to sulfones.mdpi.comorganic-chemistry.org

Studies have shown that the oxidation of sulfides to sulfoxides can be effectively achieved using stoichiometric sodium bromate as the primary oxidant in the presence of a catalytic amount of ceric ammonium nitrate (CAN) supported on silica (B1680970) gel. researchgate.netorganic-chemistry.orgorganic-chemistry.org This heterogeneous system allows for the use of organic solvents and simplifies work-up and product isolation. organic-chemistry.orgorganic-chemistry.org Other immobilized catalysts, such as vanadyl, cobalt, or nickel alkyl phosphonates, have also been used with sodium bromate for the selective oxidation of sulfides to sulfoxides. researchgate.net

Hydroquinones and Polyaromatics to Quinones Sodium bromate can oxidize hydroquinones and polyaromatic compounds to their corresponding quinones.atamanchemicals.comthieme-connect.comthieme-connect.com

While specific detailed mechanisms for sodium bromate oxidation of hydroquinones and polyaromatics to quinones were not extensively detailed in the search results, the general transformation is noted as a known application of sodium bromate's oxidative power. atamanchemicals.comthieme-connect.com The oxidation of similar substrates to quinones can involve various oxidizing agents and mechanisms depending on the specific compound and conditions. beilstein-journals.orgresearchgate.net

Thiols to Disulfides Thiols can be oxidized to disulfides using sodium bromate.atamanchemicals.comthieme-connect.comthieme-connect.comThis reaction involves the coupling of two thiol molecules with the loss of hydrogen.chemistrysteps.com

Research indicates that aliphatic and functionalized aromatic thiols can be converted into disulfides using NaBrO₃ in a two-phase system, often in the presence of sodium hydrogen sulfite (B76179). thieme-connect.comresearchgate.netthieme-connect.com The oxidation of thiols to disulfides is a common reaction brought about by various mild oxidizing agents. chemistrysteps.comsci-hub.se

Iodobenzenes to Iodoxybenzenes Sodium bromate can oxidize iodobenzenes to iodoxybenzenes.atamanchemicals.comthieme-connect.comthieme-connect.comIodoxybenzenes are hypervalent iodine(V) compounds that are useful oxidizing agents in organic chemistry.arkat-usa.org

The conversion of iodobenzenes to iodoxybenzenes by sodium bromate is a recognized oxidative transformation. atamanchemicals.comthieme-connect.com Hypervalent iodine compounds, including iodoxybenzenes, are known for their ability to act as oxidants and participate in various reactions, often through mechanisms involving the transfer of oxygen or other heteroatoms. arkat-usa.orgacs.org

ω,ω-Diols to Dicarboxylic Acids or Lactones

Sodium bromate, in conjunction with sodium bisulfite (NaHSO₃), has been reported as an effective reagent for the oxidative transformation of α,ω-diols. This reaction can yield corresponding lactones and/or dicarboxylic acids. researchgate.net While the detailed mechanism for this specific transformation of ω,ω-diols is not extensively detailed in the provided search results, sodium bromate is known to oxidize alcohols to carbonyl compounds. researchgate.net The reaction likely proceeds through intermediate oxidation states of the diol.

Dimethyl Sulfoxide (B87167) Oxidation Mechanisms

The oxidation of dimethyl sulfoxide (DMSO) by sodium bromate, often in the presence of sodium bisulfite, has been studied to elucidate its mechanism. The product of this reaction is dimethyl sulfone (DMSO₂). researchgate.netias.ac.inscite.aiias.ac.in

Role of in situ Generated Hypobromous Acid (HOBr)

In the oxidation of DMSO by the sodium bromate-sodium bisulfite system, hypobromous acid (HOBr) is established as the effective oxidizing species, generated in situ. researchgate.netias.ac.inscite.aiias.ac.in This in situ generation of HOBr from NaBrO₃ in the presence of a reducing agent like NaHSO₃ is a convenient method compared to using unstable aqueous solutions of N-halo compounds. ias.ac.inscite.ainiscpr.res.in

Formation and Decomposition of Adduct Intermediates

The mechanism of DMSO oxidation by HOBr involves the formation of an intermediate adduct between DMSO and HOBr. researchgate.netias.ac.inscite.aiias.ac.in For reactions where the DMSO concentration is between 0.01 and 0.5 mol dm⁻³, a fractional order in [DMSO] suggests the formation of such an intermediate. ias.ac.inscite.ai This adduct is proposed to be a four-membered cyclic transition state between DMSO and HOBr. researchgate.netias.ac.inscite.aiias.ac.in This adduct subsequently decomposes in a rate-determining step to yield dimethyl sulfone. ias.ac.in

Thermodynamic and Activation Parameter Studies

Kinetic studies on the oxidation of DMSO by the sodium bromate-sodium bisulfite reagent have allowed for the evaluation of thermodynamic parameters for the adduct formation step and activation parameters for the first-order decomposition of the adduct. researchgate.netias.ac.inscite.aiias.ac.in These parameters have been determined over a temperature range, for instance, 308–323 K. researchgate.netias.ac.inscite.ai The activation parameters provide insights into the energy profile and transition state characteristics of the reaction. researchgate.netias.ac.inscite.ai

Oxidation of Inorganic Species

Sodium bromate is also involved in the oxidation of various inorganic species.

Reaction with Iodine and Associated Stage Mechanisms

The reaction is characterized by an initial induction period. acs.orgcdnsciencepub.comresearchgate.net During this period, the acidified bromate is believed to produce a catalyst, likely hypobromous acid (HOBr), for the subsequent stages. cdnsciencepub.comresearchgate.net The presence of iodide ions can consume this catalyst, thereby increasing the induction period. acs.orgcdnsciencepub.comresearchgate.net

Following the induction period, iodine is rapidly consumed. acs.org The second stage involves the reaction of iodine with bromate, leading to the formation of iodine bromide (IBr) and iodate (B108269) (IO₃⁻). cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction step has been found to have a rate proportional to [H⁺]²[BrO₃⁻]² in some conditions. cdnsciencepub.comresearchgate.net

In the third stage, the transient iodine bromide is rapidly consumed. acs.org This stage involves the reaction of iodine bromide with bromate, producing bromide ions (Br⁻) and iodate. cdnsciencepub.comcdnsciencepub.com The rate of this reaction has been reported to be proportional to [IBr]²[BrO₃⁻]². cdnsciencepub.comcdnsciencepub.com

Finally, bromide and bromate ions react to form molecular bromine (Br₂). cdnsciencepub.comcdnsciencepub.com The complex kinetics and the various stages, including the transient formation of iodine bromide, highlight the intricate nature of the bromate-iodine reaction in acidic solutions. acs.orgcdnsciencepub.comresearchgate.netcdnsciencepub.com

Bromide-Bromate Ion Interactions

The reaction between bromide and bromate ions in an acidic medium leads to the formation of bromine. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction is a key step in some bromination processes where bromide is generated as a product and then reacts with the remaining bromate. researchgate.net Studies on the kinetics of the bromate-bromide reaction in acidic solutions have shown a first-order dependence on both bromate and bromide ions and a second-order dependence on the hydrogen ion concentration, resulting in the rate law: rate = k[BrO₃⁻][Br⁻][H⁺]². researchgate.netscielo.brtulane.eduresearchgate.net This rate law suggests a mechanism involving successive protonation of the bromate ion before it reacts with bromide. researchgate.netscielo.brtulane.eduresearchgate.net

Mechanisms of Bromination Reactions

Sodium bromate is utilized as a brominating agent, particularly in acidic conditions where it generates active brominating species. atamanchemicals.comresearchgate.net The addition of a strong acid to a mixture of the substrate and sodium bromate in water leads to the decomposition of bromate ions and the production of these active species. atamanchemicals.comresearchgate.netresearchgate.net

Regioselective Bromination of Aromatic Compounds

Sodium bromate is an effective reagent for the regioselective bromination of aromatic compounds. atamanchemicals.comresearchgate.netacs.org It has been successfully employed for the bromination of aromatic substrates containing deactivating substituents. atamanchemicals.comresearchgate.netacs.org

Influence of Deactivating Substituents

Sodium bromate is particularly useful for the bromination of aromatic rings bearing electron-withdrawing (deactivating) substituents, such as nitrobenzene, benzoic acid, and benzaldehyde (B42025). atamanchemicals.comresearchgate.netacs.org These compounds are typically challenging to brominate using traditional methods. acs.org Sodium bromate enables bromination of these deactivated substrates in high yields and with good specificity. atamanchemicals.comresearchgate.net For instance, nitrobenzene, benzoic acid, and benzaldehyde have been brominated in yields ranging from 85% to 98%. atamanchemicals.comresearchgate.net The reaction is also effective for disubstituted benzenes with deactivating groups, such as 4-nitrofluorobenzene or 4-fluorobenzoic acid. atamanchemicals.comresearchgate.net However, some strongly deactivated substrates with multiple electron-withdrawing groups, like dinitrobenzenes or nitrobenzoic acids, may not undergo bromination at all under these conditions. atamanchemicals.comresearchgate.netacs.org The regioselectivity of the bromination can be influenced by factors such as temperature. researchgate.net

Optimization of Reaction Parameters (e.g., Temperature, Acid Concentration)

The bromination process using sodium bromate is significantly influenced by reaction parameters such as temperature and acid concentration. The addition of a strong acid to an aqueous solution or slurry of the substrate and bromate salt leads to the decomposition of bromate ions and the production of the active brominating species. researchgate.netatamanchemicals.comacs.org

Research has shown that for the bromination of substrates like benzaldehyde, temperature and acid concentration play a crucial role in the selectivity between bromination and oxidation. To enhance bromination and minimize oxidation, reactions are typically conducted at elevated temperatures (90-100 °C) and in concentrated acid (e.g., 90% H₃PO₄). researchgate.net Milder temperatures or more diluted acids tend to favor oxidation. researchgate.net The rate of bromination has been observed to increase significantly above 60-70 °C. researchgate.net

The molar ratio of bromate to substrate is also a key parameter. In many cases, an optimal ratio of 0.95-0.97 is sufficient to achieve high conversion with limited formation of dibromo byproducts. acs.org However, for certain disubstituted substrates, an excess of bromate may be necessary. acs.org

Specificity in Disubstituted Benzenes

Sodium bromate is particularly useful for the bromination of disubstituted benzenes containing deactivating groups. researchgate.netatamanchemicals.comacs.org Substrates such as 4-nitrofluorobenzene or 4-fluorobenzoic acid can be brominated with high yields and specificity. researchgate.netatamanchemicals.comacs.org In some instances, like the bromination of 4-nitrofluorobenzene, the specificity for a single isomer can be nearly 100%. acs.org The regioselectivity, defined as the ratio of the desired meta isomer to the total brominated products, typically ranges between 85% and over 99%, which is comparable to or better than traditional bromination methods using Br₂. acs.org However, substrates with strong deactivating groups, such as dinitrobenzenes or nitrobenzoic acids, may not undergo bromination at all under these conditions. researchgate.netatamanchemicals.com

Table 1: Examples of Aromatic Bromination with Sodium Bromate

| Substrate | Acid Concentration | Temperature (°C) | Yield (%) | Specificity (%) | Reference |

| Nitrobenzene | Not specified | 40-100 | 85-98 | High | researchgate.netatamanchemicals.com |

| Benzoic acid | Not specified | 40-100 | 85-98 | High | researchgate.netatamanchemicals.com |

| Benzaldehyde | 90% H₃PO₄ | 90-100 | >95 | 70:20 (bromoaldehyde:bromobenzoic acid) | researchgate.net |

| 4-nitrofluorobenzene | Not specified | Not specified | Not specified | ~100 | acs.org |

| 4-fluorobenzoic acid | Not specified | 50-80 | ~90 | >97 | acs.org |

*Yield and specificity for benzaldehyde refer to the mixture of brominated products. researchgate.net

Stereoselective Bromination of Alkenes and Alkynes

Mixtures of sodium bromide (NaBr) and sodium bromate (NaBrO₃) have been effectively employed for the stereoselective bromination of alkenes and alkynes. researchgate.netthieme-connect.comrsc.orgresearchgate.netcapes.gov.br Using a NaBr/NaBrO₃ ratio of 5:1 in aqueous acidic methanol (B129727) or dichloromethane (B109758) leads to the formation of corresponding dibromides. thieme-connect.com This system provides a practical alternative to conventional methods using liquid bromine. rsc.orgresearchgate.netcapes.gov.br

Alpha-Carbon Bromination of Ketones

Regioselective bromine substitution at the alpha-carbon of ketones can be achieved using a NaBr/NaBrO₃ system with a ratio of 2:1 (referred to as BR-S) in aqueous acidic methanol or dichloromethane. researchgate.netthieme-connect.com This method allows for the targeted monobromination of non-aromatic compounds containing active methylene (B1212753) groups. researchgate.net

Benzylic Bromination of Toluene (B28343) Derivatives

The NaBr/NaBrO₃ system (2:1, BR-S) in aqueous acidic methanol or dichloromethane is also effective for regioselective bromination at the benzylic position of toluene derivatives. researchgate.netthieme-connect.com The reaction is believed to proceed via a free radical substitution mechanism, initiated by the bromine generated in situ from the reaction of bromate and bromide in acidic conditions. google.comsciencemadness.org The purpose of sodium bromate in this context is to regenerate bromine from the hydrobromic acid produced during the bromination process. sciencemadness.org

Catalytic Applications and Mechanistic Pathways

Sodium bromate can act as an oxidant in various reactions, and its activity can be enhanced or directed by the presence of metal ions, which often function as catalysts. researchgate.netresearchgate.net

Epoxidation Reactions in the Presence of Metal Ions (e.g., Copper)

Sodium bromate can be used as an oxidant in epoxidation reactions, particularly in the presence of metal ions such as copper. biosynth.com In these reactions, sodium bromate reacts with organic compounds to produce epoxide products. biosynth.com The proposed mechanism involves the formation of a copper complex. biosynth.com This copper complex is suggested to bind to a substrate (e.g., protocatechuic acid in one studied instance) to form an intermediate, which then reacts to form the epoxide product. biosynth.com This process highlights the role of the metal ion in facilitating the oxygen transfer from bromate or a related species to the organic substrate.

Table 2: Catalytic Epoxidation with Sodium Bromate and Copper Ions

| Oxidant | Catalyst | Substrate | Product | Notes | Reference |

| Sodium bromate | Copper ions | Organic compounds | Epoxides | Mechanism involves copper complex formation | biosynth.com |

Decarboxylative Oxidation Reactions (e.g., N-Phenylsuccinimide Synthesis with Cerium Ammonium Nitrate)

Sodium bromate, in conjunction with catalysts such as Cerium Ammonium Nitrate (CAN), facilitates decarboxylative oxidation reactions. A notable example is the synthesis of N-phenylsuccinimides from γ-lactam-2-carboxylic acid derivatives. This transformation involves the oxidative removal of a carboxyl group coupled with the formation of an imide ring.

The synthesis of N-arylsuccinimides from N-aryl-γ-lactam-2-carboxylic acids can be achieved through decarboxylative oxidation using a dual oxidant system of CAN and NaBrO₃ in refluxing acetonitrile-water. researchgate.netresearchgate.net This method provides a convenient and practical approach to synthesize N-phenylsuccinimides. researchgate.net

CAN is known as a one-electron oxidizing agent that can be used for oxidative addition reactions and the oxidation of alcohols. organic-chemistry.org In the context of decarboxylative oxidation, CAN likely initiates the process by oxidizing the substrate, and sodium bromate acts as a co-oxidant to regenerate the active form of the cerium catalyst or participate directly in the oxidation pathway. organic-chemistry.orgresearchgate.net

Site-Specific Carbon-Hydrogen Oxyfunctionalization (e.g., Cyclic Steroidal Ethers with Ruthenium Catalysts)

Sodium bromate serves as a terminal oxidant in ruthenium-catalyzed site-specific carbon-hydrogen (C-H) oxyfunctionalization reactions. researchgate.netsci-hub.stacs.org This methodology allows for the selective introduction of oxygen functionalities into specific C-H bonds, which is particularly valuable for complex molecules like cyclic steroidal ethers. researchgate.netsci-hub.stacs.org

A mild protocol for the site-specific C-H oxyfunctionalization of cyclic steroidal ethers utilizes catalytic amounts of RuCl₃·xH₂O with NaBrO₃ (or NaIO₄) as the terminal oxidant in a biphasic system of EtOAc/MeCN/phosphate (B84403) buffer (pH 7.5). researchgate.netsci-hub.stacs.org This method provides acid-sensitive C-16 hydroxy compounds in high yields. sci-hub.stacs.org The use of phosphate buffer at pH 7.5 is crucial as it significantly inhibits the formation of unwanted side products that can arise under more acidic conditions. sci-hub.stacs.org

Ruthenium catalysts, particularly in high-valent oxo complexes, are known to mediate C-H hydroxylation. stanford.edu While the detailed mechanism for the ruthenium-catalyzed oxyfunctionalization with bromate requires further investigation, a plausible working hypothesis involves a (3+2) transition state. sci-hub.st Ruthenium catalysts can oxidize alcohols using bromate as the terminal oxidant, yielding corresponding aldehydes or ketones. researchgate.net

Decomposition Pathways and Stability Under Varying Conditions

The stability of sodium bromate is influenced by temperature, pH, and the presence of other substances. Understanding its decomposition pathways is essential for its safe handling and application.

Thermal Decomposition Processes

Sodium bromate is a stable solid under normal ambient conditions. carlroth.comatamanchemicals.comguidechem.com However, it undergoes decomposition when exposed to heat. The decomposition temperature of sodium bromate is reported to be 381 °C at 1 atm. carlroth.comcleartech.cadcfinechemicals.com

Thermal decomposition of sodium bromate can produce hazardous products, including oxides of bromine and hydrogen bromide. cleartech.ca Mixtures of finely divided aluminum with finely divided sodium bromate can explode upon heating, percussion, and friction. atamanchemicals.com Sodium bromate may also explode upon prolonged exposure to heat or fire. atamanchemicals.comguidechem.comatamanchemicals.com

Decomposition in Acidic Aqueous Solutions

In acidic aqueous solutions, bromate ions can undergo decomposition. The reaction between iodine and sodium bromate in aqueous solution at pH 1.5 to 2.5 involves multiple stages, indicating the complexity of bromate reactions in acidic media. cdnsciencepub.com The acidified bromate can produce a catalyst, likely hypobromous acid (HOBr), which participates in subsequent reactions. cdnsciencepub.com

The decomposition of sodium bromate in acidic conditions can lead to the formation of bromine. atamanchemicals.com The addition of a strong acid to an aqueous solution or slurry of a substrate and bromate salt at elevated temperatures (40-100 °C) leads to the decomposition of bromate ions and the production of active brominating species. atamanchemicals.comatamanchemicals.comresearchgate.net

Reactions Leading to Cell Lysis in Biological Contexts

In biological contexts, the chemical reactivity of bromate can lead to cellular damage, including cell lysis. This is primarily attributed to its strong oxidizing nature and the generation of reactive oxygen species (ROS). plos.orgresearchgate.net

Bromate can induce oxidative stress by increasing the levels of ROS and lipid peroxidation, while depleting antioxidant enzymes like catalase, superoxide (B77818) dismutase, and glutathione (B108866). plos.orgresearchgate.net These reactive species can damage cellular macromolecules such as proteins, nucleic acids (DNA), and membrane lipids, disrupting cellular homeostasis and leading to tissue injury. plos.org

Studies have shown that bromate can induce oxidative DNA damage, including the formation of 8-oxo-dG adducts and DNA strand breaks. researchgate.netresearchgate.netuni-halle.de This genotoxic effect can contribute to cellular dysfunction and ultimately lead to cell death or lysis. researchgate.netresearchgate.netuni-halle.de While the exact mechanisms leading to lysis are complex, the cumulative oxidative damage to cellular components, including the cell membrane, plays a significant role.

Advanced Analytical Methodologies for Sodium Bromate Detection and Quantification

Chromatographic Techniques and Enhancements

Ion chromatography (IC) stands as a primary technique for the analysis of bromate (B103136) and other disinfection byproducts in aqueous matrices. When matrix conditions are favorable, IC coupled with suppressed conductivity detection offers a straightforward approach. However, for complex samples or when very low detection limits are required, various enhancements, including different column chemistries, eluents, and detection methods, are employed to improve signal, manage interfering anions, and meet stringent regulatory standards. thermofisher.comthermofisher.com

Ion chromatography with suppressed conductivity detection is a widely used and often preferred method for determining bromate in drinking water, especially in samples with low ionic strength. thermofisher.comthermofisher.com The technique involves separating bromate from other anions on an anion-exchange column followed by a suppressor device that reduces the background conductivity of the eluent, thereby enhancing the conductivity signal of the analyte ions. nih.gov High-capacity anion-exchange columns are designed to work with various eluents, such as carbonate or hydroxide (B78521), to achieve the necessary separation. thermofisher.com While effective, the sensitivity of conductivity detection can be limited, with detection limits ranging from 0.1 to 20 parts per billion (ppb), which may not be sufficient for all regulatory requirements. azom.com

The United States Environmental Protection Agency (EPA) has established several methods for bromate analysis.

EPA Method 300.1: This method builds upon the foundational EPA Method 300.0 and is specifically adapted for the analysis of disinfection byproduct anions. thermofisher.com It utilizes ion chromatography with suppressed conductivity detection and is the preferred method for drinking water with low ionic strength where matrix interferences are not a significant concern. thermofisher.com While the original Method 300.0 had a method detection limit (MDL) of 20 µg/L for bromate, which is insufficient for current standards, advancements in IC technology allow Method 300.1 to achieve much greater sensitivity. thermofisher.com

EPA Method 317.0: Developed to achieve the very low detection limits required for regulatory compliance, this method enhances the IC system with a post-column reaction (PCR) step. amazonaws.comnih.gov After separation on the IC column, a specific reagent is added to react with bromate, and the resulting product is measured by a UV/Vis absorbance detector. amazonaws.comnemi.gov This approach significantly increases the specificity and sensitivity of the assay, making it suitable for analyzing bromate in complex matrices. amazonaws.com The method covers an applicable concentration range of 0.5-15 µg/L for bromate. keikaventures.com

| Feature | EPA Method 300.1 | EPA Method 317.0 |

| Primary Detection | Suppressed Conductivity | UV/Vis Absorbance |

| Enhancement | None (advancements in column/suppressor technology) | Post-Column Reagent Derivatization |

| Applicability | Low ionic strength drinking water | Trace bromate analysis in various water types |

| Bromate MDL | ~4 µg/L (original); lower with modern instruments | As low as 0.1 µg/L |

| Specificity | Non-specific; relies on chromatographic resolution | Highly specific to bromate due to PCR |

The International Organization for Standardization (ISO) provides a framework for bromate determination in various water types through ISO 15061:2001. sis.se This standard specifies a method using ion chromatography for dissolved bromate in samples such as drinking water, raw water, surface water, and swimming pool water. iteh.aimidmacauto.com The method has a broad range of applicability from 0.5 µg/L to 1,000 µg/L, which can be adjusted through sample pretreatment steps like dilution or preconcentration. sis.seiteh.ai A critical requirement of the standard is ensuring adequate peak resolution (R > 1.3) between bromate and the nearest eluting peak, which is typically chloride. iteh.ai The standard outlines the use of IC with a chemical suppressor and a conductivity detector, with UV detection suggested for confirmation. iteh.ai

| Parameter | Specification |

| Standard | ISO 15061:2001 |

| Analyte | Dissolved Bromate |

| Matrices | Drinking water, raw water, surface water, swimming pool water |

| Range | 0.5 µg/L to 1,000 µg/L |

| Technique | Ion Chromatography with Conductivity Detection (CD) |

| Key Requirement | Peak resolution (R) between bromate and chloride must be ≥ 1.3 |

While derivatization is a key strategy for enhancing the sensitivity of bromate detection, analytical methods for this compound predominantly utilize post-column, rather than pre-column, techniques. Pre-column derivatization involves reacting the analyte to form a more detectable derivative before it is introduced into the chromatographic system. This approach is less common for bromate analysis via ion chromatography, as the focus is typically on separating the native bromate ion from matrix interferences first, followed by a highly specific post-column reaction to achieve low detection limits.

Post-column reaction (PCR) is a powerful technique that significantly improves both the sensitivity and selectivity of bromate determination. azom.com After the analytical column separates the ions, a reagent is mixed with the eluent to react specifically with bromate, forming a compound that strongly absorbs UV or visible light. thermofisher.com

o-dianisidine (ODA): This reagent is used in EPA Method 317.0. amazonaws.commetrohm.com The post-column reaction with ODA allows for highly sensitive and specific detection of bromate. amazonaws.com The method can achieve a method detection limit of approximately 0.2 µg/L. metrohm.com However, a significant drawback is that o-dianisidine is a potential carcinogen, requiring careful handling and disposal. metrohm.comepa.gov

NaBr/NaNO2 (Tribromide Method): An alternative PCR method involves the reaction of bromate with sodium bromide (NaBr) and sodium nitrite (NaNO2) in an acidic solution. This reaction converts the bromate ion into a tribromide ion (Br3-), which has a high absorbance at 267 nm. This method can achieve sub-ppb detection limits, with one modified version reporting a practical quantitation limit (PQL) of 0.38 µg/L. researchgate.net

Potassium Iodide (Triiodide Method): Another widely used and less hazardous alternative is stipulated in EPA Method 326.0. thermofisher.commetrohm.com In this method, bromate oxidizes iodide (from potassium iodide, KI) in an acidic medium, a reaction catalyzed by ammonium (B1175870) molybdate, to form the triiodide ion (I3-). azom.commetrohm.com The triiodide ion is then detected by its strong absorbance at 352 nm. metrohm.comnih.gov This technique is highly sensitive, achieving detection limits below 50 ng/L (ppt). azom.com

| Reagent System | Detected Species | Detection Wavelength | Key Features |

| o-dianisidine (ODA) | Reaction Product | Visible | Highly sensitive; used in EPA 317.0; reagent is a potential carcinogen. amazonaws.commetrohm.com |

| NaBr / NaNO2 | Tribromide (Br3-) | 267 nm | Achieves sub-µg/L detection limits. researchgate.net |

| Potassium Iodide (KI) | Triiodide (I3-) | 352 nm | Less hazardous alternative; highly sensitive (ppt levels); used in EPA 326.0. azom.commetrohm.comnih.gov |

High concentrations of chloride are a primary source of interference in the chromatographic analysis of bromate. thermofisher.com Chloride can co-elute with bromate, especially in high-concentration samples, leading to diminished resolution and inaccurate quantification. thermofisher.comresearchgate.net Furthermore, high chloride levels can negatively impact chromatographic efficiency and decrease the mass spectrometric response in IC-MS systems. nih.govresearchgate.net

Several strategies are employed to mitigate this interference:

High-Capacity Columns: Using anion-exchange columns with higher capacity can help to better resolve bromate from the large chloride peak. thermofisher.com

Optimized Eluents: Adjusting the eluent composition and concentration, or using gradient elution, can improve the separation between bromate and chloride. nih.gov

Sample Pretreatment: One of the most effective strategies is the removal of chloride from the sample before injection. This is commonly achieved using a silver cartridge. The sample is passed through a cartridge containing a silver-based resin, which precipitates chloride as insoluble silver chloride (AgCl), effectively removing it from the sample matrix.

Two-Dimensional IC (2D-IC): Advanced methods like EPA 302.0 use a two-dimensional IC approach. epa.gov In this technique, the fraction containing bromate from a primary column is transferred to a second, different column for further separation, allowing bromate to be resolved from the overwhelming chloride matrix. thermofisher.com

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

Liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and elemental specificity of inductively coupled plasma-mass spectrometry. For the analysis of sodium bromate, ion chromatography (IC) is typically the separation method of choice. nih.govthermofisher.cnepa.gov

The fundamental principle of IC-ICP-MS in bromate analysis involves the separation of the bromate anion (BrO₃⁻) from other sample components on an IC column. The eluent from the column is then introduced into the ICP-MS system. In the high-temperature argon plasma, the bromate is atomized and ionized, allowing for the detection of bromine isotopes (typically ⁷⁹Br and ⁸¹Br) by the mass spectrometer. thermofisher.cnepa.gov This element-specific detection provides a high degree of selectivity for bromine-containing species. nih.gov

A key advantage of this technique is its ability to overcome matrix interferences that can affect other methods. thermofisher.cn For instance, high concentrations of chloride and sulfate (B86663) in water samples can interfere with bromate determination by other techniques, but IC-ICP-MS can effectively separate bromate from these interfering anions. nih.gov The use of a collision/reaction cell in the ICP-MS can further reduce polyatomic interferences that might overlap with the bromine isotopes, enhancing the accuracy of quantification. thermofisher.cn

Research has demonstrated the successful application of IC-ICP-MS for the determination of bromate and bromide in drinking water. iheg.org.cn Optimization of the ICP-MS detection conditions, such as using an ultrasonic nebulizer with a membrane desolvator, has been shown to significantly enhance the detector response for bromine species. nih.gov The method has been developed to achieve very low detection limits, making it suitable for monitoring bromate at levels relevant to drinking water regulations. nih.goviheg.org.cn For example, with a 50 µL sample injection volume, a detection limit of 0.67 µg/L for bromate has been reported. nih.gov Another study reported detection limits of 0.23 µg/L for bromate. iheg.org.cn

Table 1: Performance Characteristics of LC-ICP-MS for Bromate Detection

| Parameter | Reported Value | Source |

|---|---|---|

| Detection Limit (BrO₃⁻) | 0.67 µg/L | nih.gov |

| Detection Limit (BrO₃⁻) | 0.23 µg/L | iheg.org.cn |

| Sample Injection Volume | 50 µL | nih.gov |

| Recovery | 95% - 109% | iheg.org.cn |

Spectroscopic and Photometric Approaches

Spectroscopic and photometric methods offer alternative approaches for the determination of sodium bromate. These techniques are often based on the reaction of bromate with a specific reagent to produce a colored or light-absorbing species that can be quantified.

Ultraviolet/Visible (UV/Vis) absorbance detection is frequently coupled with ion chromatography for the analysis of bromate. This approach typically involves a post-column reaction (PCR) where a reagent is added to the column effluent to react with the separated bromate. tandfonline.commetrohm.com A common PCR method involves the oxidation of iodide (I⁻) by bromate in an acidic medium to form triiodide (I₃⁻), which has a strong absorbance at a specific wavelength, such as 352 nm. tandfonline.commetrohm.com This reaction is highly specific and allows for sensitive determination of bromate. metrohm.com

Another spectrophotometric method involves the reaction of bromate with fuchsin. rsc.org In this procedure, bromate is first reduced by metabisulfite to form bromine, which then reacts with reduced fuchsin to produce a red-colored product that absorbs light at 530 nm. rsc.org This method has been shown to be free from common interferences like chloride, chlorate, and sulfate. rsc.org A similar approach utilizes the reaction of bromate with promethazin in an acidic medium to produce a red-pink product with maximum absorption at 515 nm. jmaterenvironsci.com

The performance of these methods can be quite sensitive. For instance, the fuchsin method has a reported detection limit of 1 µg/L with a 40 mm path length, and the response is linear up to 20 µg/L of bromate. rsc.org For the IC-UV/Vis method with PCR, detection limits as low as 0.27 µg/L in a drinking water matrix and 0.015 µg/L in ultrapure water have been achieved. tandfonline.com

Table 2: UV/Visible Absorbance Detection Methods for Bromate

| Method | Reagent | Wavelength | Detection Limit | Linearity | Source |

|---|---|---|---|---|---|

| IC with PCR | Potassium Iodate (B108269) | 352 nm | 0.27 µg/L (drinking water) | Not specified | tandfonline.com |

| Spectrophotometry | Fuchsin | 530 nm | 1 µg/L | Up to 20 µg/L | rsc.org |

Photometric methods employing specific sensing dyes are also utilized for bromate determination. One such method uses 3,3'-dimethylnaphthidine. sigmaaldrich.com In this approach, bromate oxidizes iodide to iodine in an acidic environment. The resulting iodine then reacts with 3,3'-dimethylnaphthidine to form a pink-colored product that can be measured photometrically. sigmaaldrich.com This method is suitable for determining bromate concentrations in drinking and mineral water. sigmaaldrich.com The measuring range for this photometric application can be from 0.003 to 0.120 mg/L. sepscience.com

X-ray fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. While XRF directly detects elements, it can be used to determine the total bromine content in a sample. nih.govtandfonline.com In the context of sodium bromate, XRF can be used to measure the concentration of bromide, which can serve as a proxy for bromate under certain conditions, or to determine the total bromine content from which bromate could be inferred if it is the dominant species. nih.gov

Wavelength-dispersive X-ray fluorescence (WDXRF) has been applied to determine bromine in bread as an indicator of pre-baking bromate addition. researchgate.net This method requires minimal sample preparation as it can be performed directly on solid samples. researchgate.net Another study presented a method for bromate determination in water using total reflection X-ray fluorescence (TXRF) after selective membrane collection of bromate ions. nih.gov This technique achieved a minimum detection limit of 0.9 ng/mL for ultrapure water and 1.0 ng/mL for drinking water. nih.gov

Infrared (IR) spectroscopy is a technique that identifies chemical compounds based on how they absorb infrared radiation. The infrared absorption spectrum of a molecule is unique and can be used as a "fingerprint" for identification. The IR spectrum of sodium bromate has been characterized and is available in spectral databases. spectrabase.comnih.gov While IR spectroscopy is primarily a qualitative tool for identifying the presence of the bromate ion, its application in the quantitative analysis of sodium bromate in complex matrices like water is less common compared to the other methods discussed. The technique is more suited for the characterization of the pure compound or in simpler matrices where the characteristic absorption bands of the bromate ion can be clearly resolved.

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy (recovery).

For the determination of bromate, various methods have been validated according to established protocols, such as those from the U.S. Environmental Protection Agency (EPA). nih.gov For example, EPA Method 317.0, which uses ion chromatography with post-column reaction and visible absorbance detection, has undergone performance evaluation. nih.gov

The performance of these methods can vary depending on the specific technique and the sample matrix. As previously mentioned, LC-ICP-MS can achieve LODs in the sub-µg/L range with excellent recovery and precision. nih.goviheg.org.cn Spectrophotometric methods also demonstrate good sensitivity, with LODs around 1 µg/L and good linearity over a defined concentration range. rsc.org

The choice of analytical method often depends on the required detection limits, the nature of the sample matrix, and the available instrumentation. For regulatory compliance monitoring of bromate in drinking water, methods with low detection limits and high selectivity, such as IC-ICP-MS or IC with post-column reaction and UV/Vis detection, are often preferred. thermofisher.com

Table 3: Summary of Method Performance Characteristics for Bromate Analysis

| Analytical Method | Typical Limit of Detection | Key Advantages | Key Considerations |

|---|---|---|---|

| LC-ICP-MS | 0.23 - 0.67 µg/L | High selectivity and sensitivity, overcomes matrix interferences | Higher equipment cost and complexity |

| IC-UV/Vis (with PCR) | 0.015 - 0.27 µg/L | Good sensitivity and specificity, widely used | Potential for interferences, requires post-column reagent |

| Spectrophotometry (e.g., Fuchsin) | ~1 µg/L | Simple and cost-effective | Potential for interferences from other oxidizing agents |

| Photometry (e.g., 3,3'-DMN) | ~3 µg/L | Suitable for routine analysis | May have higher detection limits than chromatographic methods |

Method Detection Limits (MDL) and Practical Quantification Levels (PQL)

In analytical chemistry, the Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero ecesis.netohiowea.org. It is a statistical determination of a method's sensitivity under specific laboratory conditions ecesis.net. The Practical Quantification Level (PQL), on the other hand, represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy during routine laboratory operations ecesis.neteconference.io. The PQL is typically set at a higher concentration than the MDL, accounting for the practical variabilities of day-to-day analyses ecesis.neteconference.io.

Various analytical methods, standardized by organizations like the U.S. Environmental Protection Agency (EPA), have established MDLs and PQLs for bromate analysis in drinking water. These limits are crucial for ensuring compliance with regulatory standards. For instance, U.S. EPA Methods 317.0 and 326.0, which utilize ion chromatography with postcolumn derivatization, can achieve a bromate MDL of 0.1 μg/L and a PQL of 0.5 μg/L thermofisher.com. More advanced techniques, such as two-dimensional ion chromatography or coupling ion chromatography with mass spectrometry (IC-MS), can achieve even lower detection limits. A reagent-free ion chromatography system coupled with mass spectrometry has demonstrated a limit of detection of 0.02 μg/L and a limit of quantification of 0.07 μg/L in mineral water researchgate.net.

The table below summarizes the MDL and PQL for bromate using different analytical methods.

| Analytical Method | Method Detection Limit (MDL) (μg/L) | Practical Quantification Level (PQL) (μg/L) | Reference |

| U.S. EPA Method 300.1 | 4 | Not Specified | thermofisher.com |

| U.S. EPA Method 317.0 | 0.1 | 0.5 | thermofisher.com |

| U.S. EPA Method 326.0 | 0.1 | 0.5 | thermofisher.com |

| U.S. EPA Method 302.0 | 0.12 | Not Specified | researchgate.net |

| Ion Chromatography with Postcolumn Derivatization | 0.56 | Not Specified | researchgate.net |

| LC-MS/MS | 0.045 | Not Specified | acs.org |

| IC-MS | 0.02 | 0.07 | researchgate.net |

| Cyclic Ion Chromatography | 0.2 | Not Specified | researchgate.net |

Recovery Rate Determinations

Recovery rate studies are essential for validating the accuracy of an analytical method. This process involves adding a known quantity of the analyte (spiking) to a real-world sample matrix (e.g., drinking water) and measuring the percentage of the added analyte that is detected by the method. An acceptable recovery rate indicates that the method is not significantly affected by components of the sample matrix.

For sodium bromate analysis, recovery rates are typically evaluated across various water types to ensure the method's robustness. Studies using two-dimensional ion chromatography on municipal drinking water samples fortified with 0.5 μg/L of bromate have shown excellent recoveries between 98% and 99% lcms.cz. Similarly, the analysis of spiked tap water and other drinking water samples using cyclic ion chromatography yielded satisfactory recoveries ranging from 96.8% to 108.7% researchgate.net. Another study reported sample spike recoveries for artificially prepared samples and tap water to be within the range of 85% to 105% metrohm.com. A recovery of 93% was achieved for spiked water samples using ion chromatography with post-column derivatization and spectrophotometric detection researchgate.net.

The following table presents findings from various studies on bromate recovery rates in water samples.

| Analytical Method | Sample Matrix | Spike Concentration (μg/L) | Recovery Rate (%) | Reference |

| Two-Dimensional Ion Chromatography | Municipal Drinking Water | 0.5 | 98 - 99 | lcms.cz |

| Cyclic Ion Chromatography | Tap Water & Drinking Water | 1.0 - 6.0 | 96.8 - 108.7 | researchgate.net |

| Ion Chromatography with UV/VIS Detection | Tap Water & High-Matrix UPW | 0.2 | 85 - 105 | metrohm.com |

| Ion Chromatography with Spectrophotometric Detection | Water Samples | Not Specified | 93 | researchgate.net |

| U.S. EPA Method 302.0 | Laboratory Fortified Blank | Not Specified | Must be within ± 20% of true value | researchgate.net |

Toxicological and Carcinogenic Mechanisms of Action of Sodium Bromate

Mechanisms of Genotoxicity and DNA Damage

Sodium bromate (B103136) exerts its toxic and carcinogenic effects primarily through genotoxicity, which is the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer. wikipedia.org The mechanisms underlying the genotoxicity of sodium bromate are complex and involve multiple pathways of DNA damage. These alterations can be direct or indirect, leading to mutations, mistimed cellular events, and direct DNA damage that can result in heritable changes in somatic or germ cells. wikipedia.org

Induction of DNA Strand Breaks and Cross-links

Sodium bromate and its potassium salt have been shown to induce breaks in the strands of DNA. researchgate.net In vitro studies using potassium bromate on human white blood cells and rat kidney epithelial cells demonstrated the induction of DNA strand breakage. researchgate.net Research on the effects of potassium bromate in the intestine of rats revealed a significant induction of DNA strand breaks, which was observed 12 hours after treatment and reached a peak of six-fold above background levels after 48 hours. researchgate.net Furthermore, some studies have reported the induction of DNA double-strand breaks following incubation with bromate. researchgate.net

The mechanism of these breaks is linked to the oxidative properties of bromate, particularly after its metabolic activation. The interaction of potassium bromate with the sulfhydryl-containing compound glutathione (B108866) can lead to the generation of single-strand breaks in DNA. researchgate.net This damage to the DNA's structural integrity is a critical initiating event in its genotoxic mechanism. wikipedia.org

Formation of Micronucleated Erythrocytes

A significant indicator of sodium bromate's genotoxic potential is its ability to induce the formation of micronuclei in erythrocytes. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, serving as a biomarker of chromosomal damage.

Studies have shown that exposure to sodium bromate leads to a significantly increased frequency of micronucleated erythrocytes in both male and female mice, with a clear dose-response relationship observed. nih.govnih.gov Dose-dependent increases in micronuclei have also been reported in the bone marrow cells of mice exposed to sodium bromate. nih.gov The induction of micronuclei by bromate is readily detectable even at non-cytotoxic concentrations, highlighting its potent clastogenic (chromosome-breaking) activity. nih.gov

Table 1: Selected Findings on Sodium Bromate-Induced Micronucleus Formation

| Test System | Species | Effect | Reference |

|---|---|---|---|

| Peripheral Blood Erythrocytes | Mice (Tg.AC hemizygous and p53 haploinsufficient) | Significantly increased frequencies of micronucleated erythrocytes | nih.govnih.gov |

| Bone Marrow Cells | Mice | Dose-dependent increases in micronuclei | nih.gov |

Oxidative Damage to DNA and Lipid Peroxidation Pathways

The primary mechanism of bromate-induced genotoxicity is oxidative stress. researchgate.net Exposure of mammalian cells to bromate generates oxidative modifications to the DNA, with the most notable lesion being the formation of 7,8-dihydro-8-oxo-guanine (8-oxoG or 8-oxodG). researchgate.netnih.gov This specific type of DNA damage arises from the one-electron oxidation of the guanine base. nih.gov

The process is not a result of direct reaction between bromate and DNA. researchgate.net Instead, it is metabolically activated, leading to the generation of reactive species that then attack the DNA. researchgate.net It is proposed that bromine radicals (Br•) or oxides (BrO•, BrO2•) might be the ultimate DNA-damaging species. researchgate.netnih.gov This mechanism of inducing 8-oxodG formation distinguishes bromate's action from other types of oxidative stress, such as that caused by hydroxyl radicals. nih.gov

Interaction with Sulfhydryl-Containing Compounds (e.g., Glutathione)

A unique aspect of sodium bromate's mechanism of action is its interaction with intracellular sulfhydryl-containing compounds, particularly glutathione (GSH). researchgate.netnih.gov While glutathione typically serves a protective role against oxidants and alkylating agents, in the case of bromate, it participates in a metabolic activation process that enhances its toxicity. researchgate.netnih.gov

Bromate itself does not react directly with DNA. researchgate.net However, in the presence of sulfhydryl compounds like glutathione or cysteine, bromate (BrO₃⁻) is reduced to reactive intermediates, such as bromine dioxide (BrO₂). nih.govresearchgate.net These intermediates are then capable of oxidizing DNA, specifically the guanine bases, leading to the formation of 8-oxodG. nih.gov

In vitro experiments have confirmed that the presence of glutathione is necessary for potassium bromate to induce DNA oxidation. researchgate.net Furthermore, studies in human lymphocytes have shown that depleting intracellular glutathione levels reduces the amount of DNA strand breakage caused by potassium bromate, underscoring the critical role of this interaction in mediating bromate's genotoxicity. researchgate.net

Chromosomal Aberrations

The DNA damage induced by sodium bromate, including strand breaks and oxidative lesions, can lead to larger-scale damage at the chromosomal level. researchgate.net Chromosomal aberrations are abnormalities in the structure or number of chromosomes and are a hallmark of genotoxic agents.

Potassium bromate has been shown to induce a variety of chromosomal aberrations. nih.gov Studies using the Allium cepa (onion root tip) test, a common model for assessing cytogenotoxicity, have visually documented aberrations such as fragments, sticky chromosomes, and vagrant chromosomes following exposure to potassium bromate. researchgate.net It is believed that bromate induces tumors through a mode of action that involves oxidative damage leading to chromosomal breakage. researchgate.net These genomic disruptions can range from smaller point mutations to large-scale chromosomal mutations, compromising the integrity of the genetic material. alliedacademies.org

Mutagenic Potential in Various Biological Systems (e.g., Bacteria, Lymphoma Cells)

The genotoxic damage caused by sodium bromate can result in permanent, heritable changes in the DNA sequence, known as mutations. The mutagenic potential of bromate has been demonstrated in a range of biological systems.

In bacterial systems, potassium bromate has tested positive for mutagenicity in several Salmonella typhimurium strains, including the base-pair substitution strains TA100, TA102, and TA104, and the frameshift strain TA97. nih.gov It was also found to be mutagenic in an Ames Spot Forward Mutation Assay using Escherichia coli. academicjournals.orgresearchgate.net

Evidence for mutagenicity extends to mammalian cells. Studies have reported anomalous genotoxic responses and mutagenic activity in mouse lymphoma L5178Y cells. nih.gov Convincing evidence from both in vitro and in vivo studies using mammalian cells indicates a clear mutagenic potential for bromate. nih.gov This mutagenic activity is understood to be mediated by the induction of oxidative DNA damage, which leads to chromosomal damage and mutations. researchgate.net Research has also demonstrated that bromate can induce mutations in the kidneys of exposed rats, a key target organ for its carcinogenic effects. researchgate.net

Table 2: Mutagenicity of Bromate in Different Biological Systems

| Biological System | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Bacteria | Salmonella typhimurium (TA100, TA102, TA104, TA97) | Positive | nih.gov |

| Bacteria | Escherichia coli | Positive | academicjournals.orgresearchgate.net |

| Mammalian Cells | Mouse Lymphoma L5178Y cells | Positive (Anomalous genotoxic responses) | nih.gov |

Mechanisms of Organ-Specific Toxicity

Renal Toxicity Mechanisms

The kidney is a primary target for sodium bromate toxicity. The mechanisms underlying its nephrotoxic effects are complex, involving direct cellular damage, oxidative stress, and subsequent proliferative and degenerative changes.

Sodium bromate is a known nephrotoxin that can induce acute tubular necrosis (ATN), a condition characterized by the death of epithelial cells that form the renal tubules mhmedical.comwikipedia.org. This is a common cause of acute kidney injury (AKI) following bromate ingestion mhmedical.comnih.govnih.govresearchgate.net. The bromate ion is directly toxic to the tubules, leading to severe renal damage that can range from mild and transient to severe anuric forms mhmedical.comnih.gov. Histopathological examination in cases of bromate poisoning reveals significant damage to the renal tubules, including localized necrosis of the epithelial lining and focal rupture or loss of the basement membrane, a condition known as tubulorrhexis wikipedia.orgnih.gov.

Proposed mechanisms for this acute damage include direct tubular toxicity mediated by the induction of active oxygen radicals and reduced renal perfusion nih.govnih.gov. Following acute exposure, histological findings in renal biopsies have shown interstitial edema, epithelial separation of the proximal tubules, tubular atrophy, and dilation nih.govchemicalbook.com.

In the long term, the acute damage can progress to chronic nephropathy. This progression is characterized by persistent changes in kidney structure, such as interstitial fibrosis and ongoing tubular atrophy, which can lead to irreversible renal failure nih.govnih.govchemicalbook.com.

Table 1: Histological Findings in Bromate-Induced Nephropathy

| Finding | Description | Stage | Reference |

|---|---|---|---|

| Acute Tubular Necrosis | Death and sloughing of tubular epithelial cells. | Acute | mhmedical.com |

| Interstitial Edema | Swelling due to fluid accumulation in the interstitial tissue. | Acute | nih.gov |

| Epithelial Separation | Detachment of epithelial cells from the tubular basement membrane. | Acute | nih.govchemicalbook.com |

| Tubular Atrophy & Dilation | Shrinkage and widening of the renal tubules. | Chronic | nih.govchemicalbook.com |

| Interstitial Fibrosis | Scarring of the kidney's connective tissue. | Chronic | nih.govchemicalbook.com |

Exposure to sodium bromate has been shown to induce a significant proliferative response in the renal tubules nih.govnih.gov. Studies in rats have demonstrated that administration of sodium bromate in drinking water leads to increased cell proliferation specifically in the proximal tubules nih.govnih.govnih.gov. This proliferative effect is not observed in the distal tubules nih.govnih.gov.

Research suggests a link between this induced cell proliferation and α2u-globulin nephropathy in male rats nih.govnih.gov. Following exposure to sodium or potassium bromate, hyaline droplets that stain positive for α2u-globulin accumulate in the kidneys of male rats nih.govnih.gov. The concordance between the accumulation of these droplets and increased cell turnover suggests that the proliferative response may be a consequence of this specific type of nephropathy nih.govnih.gov. Furthermore, oxidative stress is considered a key factor in these proliferative changes, with the resulting cell proliferation potentially playing an additive role in the carcinogenesis of bromate nih.govnih.govnih.gov.

Table 2: Research Findings on Bromate-Induced Renal Cell Proliferation

| Study Subject | Compound | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|